molecular formula C20H20BF5N2O3 B7912307 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Cat. No. B7912307
M. Wt: 442.2 g/mol
InChI Key: CTZMDLMDQZZFRY-UHFFFAOYSA-N
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Patent
US08003655B2

Procedure details

8.55 g (48 mmol) of 2-fluoro-5-trifluoromethylaniline and 4.8 g (48 mmol) of triethylamine were dissolved in 30 mL of dry DCM and added dropwise to a solution of 4.7 g (16 mmol) of triphosgene in 30 mL of DCM at 5-10° C. Within 20 min TLC indicated full consumption of the starting amine. This mixture was treated dropwise with a solution of 11.3 g (48 mmol) of 2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine and 4.8 g of triethylamine in 35 mL of DCM at room temperature. Then the reaction mixture was stirred for 2 h, poured into water, the organic layer was separated and evaporated. The residue was crystallized from 90% EtOH yielding 4.5 g of the target product. Flash column chromatography of the residue obtained from evaporation of the mother liquid yielded 2.7 g of the target material (combined yield 7.2 g; 34%).
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.ClC(Cl)(O[C:24](=[O:30])OC(Cl)(Cl)Cl)Cl.[F:32][C:33]1[CH:38]=[C:37]([B:39]2[O:43][C:42]([CH3:45])([CH3:44])[C:41]([CH3:47])([CH3:46])[O:40]2)[CH:36]=[CH:35][C:34]=1[NH2:48]>C(Cl)Cl.O>[F:32][C:33]1[CH:38]=[C:37]([B:39]2[O:43][C:42]([CH3:44])([CH3:45])[C:41]([CH3:47])([CH3:46])[O:40]2)[CH:36]=[CH:35][C:34]=1[NH:48][C:24]([NH:4][C:3]1[CH:5]=[C:6]([C:9]([F:10])([F:11])[F:12])[CH:7]=[CH:8][C:2]=1[F:1])=[O:30]

Inputs

Step One
Name
Quantity
8.55 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)N
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Then the reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting amine
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 90% EtOH yielding 4.5 g of the target product
CUSTOM
Type
CUSTOM
Details
Flash column chromatography of the residue obtained from evaporation of the mother liquid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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